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Compound of Interest

Compound Name: Devazepide

Cat. No.: B1670321 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Devazepide, a potent

and selective cholecystokinin-1 (CCK-1) receptor antagonist, in rodent research. This

document includes recommended dosages for various experimental paradigms, detailed

protocols for its administration and related assays, and an overview of its mechanism of action

and signaling pathway.

Mechanism of Action
Devazepide is a non-peptide, benzodiazepine-based compound that acts as a selective

antagonist of the CCK-1 receptor, formerly known as the CCK-A receptor. Cholecystokinin

(CCK) is a peptide hormone released from the small intestine in response to food intake,

particularly fats and proteins. It plays a crucial role in various physiological processes, including

satiety, gallbladder contraction, pancreatic enzyme secretion, and gastrointestinal motility,

primarily through its interaction with CCK-1 receptors.[1] Devazepide competitively blocks the

binding of CCK to the CCK-1 receptor, thereby inhibiting its downstream effects. This

antagonistic action leads to increased appetite and delayed satiety, making it a valuable tool for

studying feeding behavior and related disorders.[2]

Signaling Pathway of Devazepide Action
Devazepide exerts its effects by blocking the intricate signaling cascade initiated by the binding

of CCK to its Gq-protein coupled receptor, the CCK-1 receptor. Upon activation by CCK, the
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CCK-1 receptor stimulates phospholipase C (PLC), leading to the generation of inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium,

while DAG activates protein kinase C (PKC). This cascade ultimately mediates the

physiological responses to CCK. Devazepide, by preventing the initial binding of CCK,

effectively halts this entire signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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